molecular formula C6H8O7Zn B1202053 Zinc citrate CAS No. 546-46-3

Zinc citrate

Cat. No. B1202053
Key on ui cas rn: 546-46-3
M. Wt: 257.5 g/mol
InChI Key: RUWKZSPFMDVLRC-UHFFFAOYSA-N
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Patent
US06004577

Procedure details

A similar study was initiated as in Example 1 to evaluate the ability of ZnO to adjust the pH of an aqueous solution of N-methylpiperidinium citrate. The addition of zinc oxide yielded slightly different results in that the reaction did not produce zinc citrate as a precipitate.
Name
N-methylpiperidinium citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc citrate

Identifiers

REACTION_CXSMILES
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].C[NH+]1CCCCC1.C[NH+]1CCCCC1.C[NH+]1CCCCC1.[O-2].[Zn+2:36]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Zn+2:36].[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Zn+2:36].[Zn+2:36] |f:0.1.2.3,4.5,6.7.8.9.10|

Inputs

Step One
Name
N-methylpiperidinium citrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].C[NH+]1CCCCC1.C[NH+]1CCCCC1.C[NH+]1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded slightly different
CUSTOM
Type
CUSTOM
Details
results in that the reaction

Outcomes

Product
Name
zinc citrate
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Zn+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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